1,3-Diphenyl-2,3-epoxy-1-propanone

Description

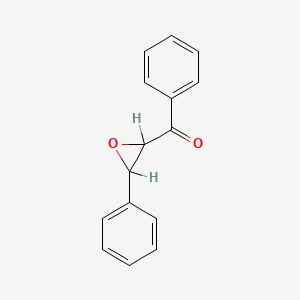

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(3-phenyloxiran-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGMJZQVDNZRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968993 | |

| Record name | Chalcone epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-12-1, 7570-86-7 | |

| Record name | Chalcone epoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5411-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chalcone epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiophenone, 2,3-epoxy-3-phenyl-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007570867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC402160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5411-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl (3-phenyloxiranyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1,3 Diphenyl 2,3 Epoxy 1 Propanone

Epoxidation of Chalcone (B49325) Derivatives

The direct epoxidation of the carbon-carbon double bond in 1,3-diphenyl-2-propen-1-one is a widely employed strategy. This approach utilizes various oxidizing agents and catalytic systems to achieve the desired epoxide.

The use of peracids, such as meta-chloroperbenzoic acid (m-CPBA), is a classic method for the epoxidation of alkenes. In this reaction, the peracid delivers an oxygen atom to the double bond of the chalcone, forming the epoxide ring. While effective, this method can sometimes be associated with challenges related to the handling and stability of the peracid. researchgate.net

Hydrogen peroxide (H₂O₂) has emerged as a "greener" and safer oxidizing agent for epoxidation reactions. acgpubs.org Its use in conjunction with phase-transfer catalysis (PTC) and ultrasonic irradiation has proven to be a highly efficient method for the synthesis of 1,3-Diphenyl-2,3-epoxy-1-propanone (B1217052) from chalcone. acgpubs.orgacgpubs.org

Phase-transfer catalysts, such as benzyldimethyltetradecylammonium (B97909) chloride, facilitate the reaction between the aqueous hydrogen peroxide and the organic chalcone substrate. acgpubs.org Ultrasonic irradiation provides the necessary energy to accelerate the reaction, often leading to significantly shorter reaction times and higher yields compared to conventional stirring methods. acgpubs.orgresearchgate.netnih.gov This combined approach offers advantages such as mild reaction conditions, the use of water as a solvent, and operational simplicity. acgpubs.orgresearchgate.net Research has demonstrated that under optimized conditions, including the molar ratio of reactants, choice of base (e.g., sodium hydroxide), and ultrasonic frequency, yields of up to 99% can be achieved. acgpubs.org

| Catalyst | Oxidant | Conditions | Yield (%) | Reference |

| Benzyldimethyltetradecylammonium chloride | 30% aq. H₂O₂ | NaOH, H₂O, 20°C, 2h, ultrasound (40 kHz) | 74-99 | acgpubs.orgacgpubs.org |

| Urea-Hydrogen Peroxide (UHP) | UHP | NaOH, EtOH/H₂O, RT, 15 min, ultrasound (40 kHz) | 78-93 | researchgate.netnih.gov |

This table summarizes the results of hydrogen peroxide-based epoxidation of chalcone under different catalytic and reaction conditions.

Sodium hypochlorite (B82951) (NaOCl) can also be used as an oxidant for the epoxidation of chalcones. researchgate.net The enantioselectivity of this reaction can be influenced by the use of chiral phase-transfer catalysts derived from Cinchona alkaloids. researchgate.netrsc.org These catalysts create a chiral environment that can favor the formation of one enantiomer of the epoxide over the other. sigmaaldrich.com However, this method may require longer reaction times and an excess of the oxidizing agent to achieve reasonable yields. For instance, early reports using a Cinchona alkaloid-derived PTC in toluene (B28343) at room temperature required 72 hours to achieve a 66% yield. acgpubs.orgresearchgate.net

Darzens Condensation Approaches

The Darzens condensation is a fundamental reaction in organic synthesis that allows for the formation of α,β-epoxy ketones, including this compound. wikipedia.orglscollege.ac.in This reaction involves the condensation of a ketone or aldehyde with an α-halo carbonyl compound in the presence of a base. organic-chemistry.org

A common application of the Darzens condensation for the synthesis of this compound involves the reaction of an α-halo ketone, such as phenacyl bromide (2-bromoacetophenone), with benzaldehyde (B42025). researchgate.net The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol (B145695) or a dioxane-water mixture. researchgate.net The mechanism begins with the deprotonation of the α-carbon of the phenacyl bromide to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting intermediate undergoes an intramolecular nucleophilic substitution (SN2) reaction, where the alkoxide displaces the bromide ion to form the epoxide ring. wikipedia.orglscollege.ac.in This method can be highly efficient, with some procedures reporting high yields in a short amount of time, particularly when conducted in a water suspension medium. researchgate.net The stereochemical outcome of the reaction, leading to either cis or trans epoxides, can be influenced by the reaction conditions. wikipedia.org

| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) | Reference |

| Benzaldehyde | Phenacyl chloride | NaOH | Water | 94 | researchgate.net |

| Benzaldehyde | 2-Bromoacetophenone | NaOH | Ethanol | 94 | researchgate.net |

This table presents examples of Darzens condensation reactions for the synthesis of this compound.

Research into the Darzens condensation continues to evolve, with novel strategies being developed to improve efficiency and stereoselectivity. One such strategy involves the use of α-mesyloxyketones as an alternative to α-halo ketones. While specific examples for the synthesis of this compound using this exact method are not detailed in the provided context, the principle represents a modern variation of the classic Darzens reaction. The mesyloxy group serves as a good leaving group, analogous to the halide in the traditional reaction, facilitating the final ring-closing step to form the epoxide.

Photochemical and Photocatalytic Synthetic Methods

Photochemical and photocatalytic reactions represent an efficient avenue for the synthesis of this compound. These methods leverage light energy to drive the epoxidation of the parent chalcone, 1,3-Diphenyl-2-propen-1-one. While detailed photochemical studies specifically for this compound are part of the broader research into efficient production methods, related energy input methods like ultrasound irradiation have shown significant success. acgpubs.org

For instance, the epoxidation of various 1-phenyl-3-aryl-2-propen-1-ones, including the parent chalcone, has been effectively achieved using 30% aqueous hydrogen peroxide under ultrasonic irradiation. acgpubs.org This method, employing a phase transfer catalyst such as benzyldimethyltetradecylammonium chloride, proceeds rapidly and in high yields. The reaction mixture, consisting of the chalcone, hydrogen peroxide, the catalyst, and aqueous sodium hydroxide, is irradiated in an ultrasonic cleaning bath, leading to the disappearance of the starting material as monitored by thin-layer chromatography (TLC). acgpubs.org This sonochemical approach provides a practical alternative to traditional stirring methods, often resulting in shorter reaction times and high product yields. acgpubs.org

Table 1: Ultrasound-Assisted Epoxidation of 1-Phenyl-3-aryl-2-propen-1-ones

| Aryl Substituent | Yield (%) |

|---|---|

| Phenyl | 99 |

| 4-Methylphenyl | 95 |

| 4-Methoxyphenyl | 92 |

| 4-Chlorophenyl | 97 |

| 4-Bromophenyl | 98 |

| 3-Nitrophenyl | 74 |

| 4-Nitrophenyl | 85 |

Data sourced from a study on epoxidation using a phase transfer catalyst and ultrasound irradiation. acgpubs.org

Catalytic and Stereoselective Synthesis of α,β-Epoxyketones

The catalytic and stereoselective synthesis of α,β-epoxyketones like this compound is a field of intensive research, aiming for high efficiency and control over the stereochemical outcome.

Asymmetric Epoxidation Strategies

Asymmetric epoxidation of chalcones is a key strategy for producing enantiomerically enriched epoxyketones, which are valuable building blocks in medicinal chemistry. nih.govresearchgate.net Various catalytic systems have been developed to achieve high enantioselectivity.

Metal-free, organocatalytic methods provide one such approach. A sequential strategy involving epoxidation, olefination, and hydrolysis can furnish enantiomerically enriched γ-butenolides starting from epoxychalcones as advanced intermediates. nih.gov

Furthermore, iron-based catalysts have gained attention for asymmetric epoxidation reactions. researchgate.net Although specific data for this compound is part of a broader study on various chalcones, these systems show promise. Similarly, dinuclear magnesium catalysts have been investigated for the asymmetric epoxidation of enones, presenting a sustainable alternative to precious metal catalysts. researchgate.net The epoxidation of chalcones can also be achieved using hydrogen peroxide in the presence of a phase transfer catalyst (PTC), a method that can be adapted for asymmetry by using chiral PTCs derived from natural products like cinchona alkaloids. acgpubs.org

Bifunctional Ylide Methodologies (e.g., Sulfonium (B1226848)/Phosphonium (B103445) Ylide Approaches)

A novel and rapid protocol for the synthesis of α,β-unsaturated epoxy ketones utilizes a bifunctional sulfonium/phosphonium ylide. rsc.orgrsc.org This method involves two sequential, chemoselective reactions with two different aldehydes, enabling the construction of unsymmetrical α,β-epoxy ketones. rsc.orgresearchgate.net

The process begins with the synthesis of a bifunctional sulfonium/phosphonium ylide. rsc.org This ylide's chemoselectivity allows the sulfonium ylide portion to react first with an aldehyde under basic conditions in a Johnson-Corey-Chaykovsky epoxidation. rsc.org Subsequently, a second aldehyde is added, which then undergoes a Wittig reaction with the phosphonium ylide portion to form the α,β-unsaturation. rsc.org This methodology has been successfully applied to the synthesis of epoxyketooctadecenoic acids (EKODEs), demonstrating its utility in creating complex natural product cores. rsc.orgrsc.org The olefination step typically yields the trans stereoisomer as the primary product. rsc.org

Data sourced from research on synthesizing α,β-unsaturated epoxy ketones using a bifunctional ylide. rsc.org

Gold-Catalyzed Alkyne Oxidation for α,β-Epoxyketones

Gold-catalyzed oxidation of alkynes has emerged as a versatile strategy for generating α-oxo gold carbenes, which are key intermediates in the synthesis of various carbonyl compounds, including α,β-epoxyketones. researchgate.netbeilstein-journals.org This approach offers a safe and economical alternative to using hazardous diazo compounds. beilstein-journals.org

In these reactions, a gold(I) complex catalyzes the intermolecular oxidation of an alkyne. researchgate.netbeilstein-journals.org For instance, the oxidation of terminal alkynes using an N-oxide as the oxidant in the presence of a gold catalyst can lead to the formation of α,β-unsaturated carbonyl compounds. mdpi.com While not a direct epoxidation, this methodology provides access to the unsaturated ketone precursor, which can then be epoxidized. The generation of α-oxo gold carbenes allows for subsequent reactions, such as tandem cycloisomerization/functionalization, to build complex molecular architectures. researchgate.net The choice of ligand on the gold catalyst can significantly influence the reaction's efficiency and outcome. researchgate.net

Recent developments in gold catalysis have also shown the ability to perform multi-component reactions, breaking a carbon-carbon triple bond to form multiple new bonds and create highly functionalized ketones. nih.gov This highlights the vast potential of gold catalysis in modern organic synthesis, providing pathways to complex molecules that include the α,β-epoxyketone motif.

Reactivity Profiles and Mechanistic Investigations of 1,3 Diphenyl 2,3 Epoxy 1 Propanone

Epoxide Ring-Opening Reactions

The epoxide ring of 1,3-diphenyl-2,3-epoxy-1-propanone (B1217052) is susceptible to ring-opening reactions under both nucleophilic and acidic conditions. smolecule.comwmich.edu These reactions are often regioselective and stereoselective, providing access to a diverse range of functionalized products. wmich.edursc.org

Nucleophilic Ring Opening

Nucleophilic attack on the epoxide ring is a common and synthetically useful reaction. rsc.orgresearchgate.net The regioselectivity of this attack is influenced by both steric and electronic factors. In many cases, the nucleophile attacks the less sterically hindered carbon of the epoxide. libretexts.org However, electronic effects, such as the stabilization of a partial positive charge at the benzylic position, can also direct the nucleophile to the more substituted carbon. rsc.org

The reaction of α,β-epoxy ketones like this compound with hydrazines is a well-established method for the synthesis of pyrazolines, which are five-membered heterocyclic compounds. researchgate.netresearchgate.net This reaction typically proceeds through a cyclocondensation mechanism. organic-chemistry.org The initial step involves the nucleophilic attack of the hydrazine (B178648) on one of the epoxide carbons, leading to the opening of the ring. Subsequent intramolecular cyclization and dehydration yield the pyrazoline ring system. sci-hub.seyoutube.com

The reaction can be catalyzed by acids or bases. sci-hub.se For instance, the reaction of chalcones with hydrazine hydrate (B1144303) in the presence of formic acid or acetic acid is a common method for preparing pyrazolines. researchgate.net The reaction of 1,3-dicarbonyl compounds with hydrazine is a standard method for pyrazole (B372694) synthesis, known as the Knorr pyrazole synthesis. youtube.com The reaction mechanism involves the formation of an imine with one nitrogen and then an enamine with the second, followed by cyclization. youtube.com

Chalcone (B49325) epoxides are recognized as important intermediates in the synthesis of 3,5-diarylpyrazoles. researchgate.net The reaction of 1,3-diketones with hydrazines in the presence of a catalyst like nano-silica sulfuric acid provides a direct route to pyrazole derivatives. researchgate.net

| Reactants | Reagents/Catalysts | Product | Key Findings |

|---|---|---|---|

| This compound, Hydrazine Hydrate | Formic Acid or Acetic Acid | Pyrazoline derivative | A common and effective method for pyrazoline synthesis. researchgate.net |

| Chalcone Epoxides, Hydrazine | - | 3,5-Diarylpyrazoles | Chalcone epoxides are key intermediates for this synthesis. researchgate.net |

| 1,3-Diketones, Hydrazines | Nano-silica sulfuric acid | Pyrazole derivatives | An efficient and direct synthesis method. researchgate.net |

The reaction of this compound with thiols, known as thiolysis, results in the opening of the epoxide ring to form β-hydroxy sulfides. researchgate.net This reaction can be promoted by a base, such as sodium hydroxide (B78521), in a solvent like ethanol (B145695). researchgate.net The thiolate anion, generated in situ, acts as the nucleophile. researchgate.net

Under basic conditions, the reaction of chalcone epoxides with thiol nucleophiles can also lead to a retro-aldol fragmentation, in addition to the expected ring-opening, resulting in the formation of alkylated thiols. researchgate.net The reaction of chalcones with thiols like glutathione (B108866) and N-acetylcysteine has been studied under various pH conditions, confirming a Michael-type addition. nih.govmdpi.com The reactivity is influenced by the degree of ionization of the thiol. nih.govmdpi.com

The synthesis of 1,3-diphenyl-3-(phenylthio)propan-1-ones has been achieved through the reaction of substituted chalcones with thiols in the presence of a cinchonine (B1669041) catalyst. nih.gov

| Reactants | Reagents/Catalysts | Product(s) | Key Findings |

|---|---|---|---|

| This compound, Thiol | Sodium Hydroxide/Ethanol | β-Hydroxy sulfide | Base-promoted nucleophilic ring opening. researchgate.net |

| Chalcone Epoxide, Thiol Nucleophile | Basic conditions | Ring-opened product, Alkylated thiol (via retro-aldol fragmentation) | Multiple reaction pathways are possible. researchgate.net |

| Substituted Chalcone, Thiol | Cinchonine/Chloroform | 1,3-Diphenyl-3-(phenylthio)propan-1-one | Catalytic synthesis of thioether derivatives. nih.gov |

The epoxide ring of this compound can be opened by alcohols and amines to yield β-alkoxy alcohols and β-amino alcohols, respectively. rsc.orgresearchgate.net These reactions are synthetically important as the products are valuable building blocks in medicinal and organic chemistry. researchgate.net

The aminolysis of epoxides is a common method for synthesizing β-amino alcohols. rroij.com The reaction can be catalyzed by various Lewis acids, such as yttrium(III) chloride, which activates the epoxide ring towards nucleophilic attack by the amine. mdpi.com This approach is often highly regioselective. mdpi.com Other catalysts like zirconium(IV) chloride and vanadium(III) chloride have also been shown to be effective for this transformation. rroij.com Catalyst-controlled regioselectivity in the nucleophilic ring opening of unsymmetrical epoxides with amines has been achieved using cationic aluminum salen catalysts. rsc.org

The ring-opening of epoxides with carbon nucleophiles is a powerful method for constructing new carbon-carbon bonds. nih.gov A variety of carbon nucleophiles, including organometallic reagents, enolates, and cyanide, can be employed. nih.gov For instance, the Darzens reaction, which is a method for synthesizing α,β-epoxy esters, involves the formation of a carbon-carbon bond through the reaction of an α-halo ester with a ketone or aldehyde in the presence of a base.

Acid-Catalyzed Ring Opening (Brønsted and Lewis Acidic Conditions)

The ring-opening of this compound can also be catalyzed by acids. wmich.edumasterorganicchemistry.com Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. libretexts.orgyoutube.com The nucleophile then attacks one of the epoxide carbons.

In the case of unsymmetrical epoxides, the regioselectivity of the acid-catalyzed ring-opening depends on the nature of the substrate and the reaction conditions. The reaction can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.org Often, the nucleophile attacks the more substituted carbon, which can better stabilize the developing positive charge. libretexts.orgmasterorganicchemistry.com

Brønsted Acids: Brønsted acids like sulfuric acid or hydrochloric acid can be used to catalyze the hydrolysis of epoxides to form 1,2-diols. masterorganicchemistry.com The reaction proceeds via protonation of the epoxide oxygen followed by nucleophilic attack of water. libretexts.org

Lewis Acids: Lewis acids are also effective catalysts for epoxide ring-opening. ucdavis.edu They function by coordinating to the epoxide oxygen, which polarizes the C-O bonds and makes the epoxide more susceptible to nucleophilic attack. mdpi.comucdavis.edu Various Lewis acids, including those based on titanium, aluminum, and tin, have been employed for this purpose. masterorganicchemistry.comucdavis.eduresearchgate.net For example, Sn-Beta zeolite has been shown to be an active and regioselective catalyst for the ring-opening of epoxides with alcohols. ucdavis.edu The rearrangement of chalcone oxides can also be catalyzed by Lewis acids. acs.org Frustrated Lewis pairs have also been shown to mediate the ring-opening of epoxides. researchgate.net

| Catalyst Type | Mechanism of Activation | Typical Nucleophiles | Key Findings |

|---|---|---|---|

| Brønsted Acids (e.g., H₂SO₄) | Protonation of the epoxide oxygen. libretexts.orgyoutube.com | Water, Alcohols | Leads to the formation of 1,2-diols or alkoxy alcohols. masterorganicchemistry.com |

| Lewis Acids (e.g., YCl₃, Sn-Beta) | Coordination to the epoxide oxygen, increasing electrophilicity. mdpi.comucdavis.edu | Amines, Alcohols, Water | Often provides high regioselectivity and can be performed under mild conditions. mdpi.comucdavis.edu |

Base-Catalyzed Ring Opening

The reaction of this compound, also known as chalcone epoxide, with basic reagents leads to the opening of the strained epoxide ring. This process is a key step in the synthesis of various organic compounds. The mechanism of the base-catalyzed ring-opening is generally considered to be an SN2 type reaction. libretexts.orgmasterorganicchemistry.com The considerable ring strain of the epoxide, estimated to be around 13 kcal/mol, is a significant driving force for this reaction, making it susceptible to cleavage by bases where other larger cyclic ethers would not be. libretexts.orgmasterorganicchemistry.comlibretexts.org

Under aqueous basic conditions, such as with sodium hydroxide, the hydroxide ion acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring. libretexts.orgyoutube.com This attack preferentially occurs at the less sterically hindered carbon atom. libretexts.orgmasterorganicchemistry.com The result of this nucleophilic attack is the opening of the epoxide ring to form an alkoxide intermediate. This intermediate is then protonated by a protic solvent, like water, to yield a 1,2-diol. libretexts.org Due to the SN2 mechanism, the resulting hydroxyl groups in the diol product are in a trans configuration relative to each other. libretexts.org

The reaction can also be carried out with other basic nucleophiles. For instance, alkoxides in an alcohol solvent will also open the epoxide ring to form a corresponding ether-alcohol. masterorganicchemistry.com Grignard reagents, being strong nucleophiles and bases, react with epoxides in an SN2 fashion, where the carbanion of the Grignard reagent attacks the less hindered carbon of the epoxide, leading to the formation of a carbon-carbon bond and an alkoxide intermediate, which is subsequently protonated. libretexts.orgyoutube.com

The electronic nature of substituents on the phenyl rings of the chalcone epoxide can influence the outcome of base-catalyzed reactions. For example, in the presence of basic hydrogen peroxide, electron-donating groups on either phenyl ring can promote the reverse reaction to the corresponding benzaldehyde (B42025), while electron-withdrawing groups on the B-ring (the phenyl group attached to the epoxide ring) favor the formation of the epoxide. researchgate.net

Table 1: Examples of Base-Catalyzed Ring Opening Reactions of Epoxides

| Base/Nucleophile | Solvent | General Product | Mechanism |

| Hydroxide (e.g., NaOH) | Water | 1,2-Diol | SN2 |

| Alkoxide (e.g., NaOCH₃) | Alcohol (e.g., CH₃OH) | Ether-alcohol | SN2 |

| Grignard Reagent (R-MgX) | Ether | Alcohol | SN2 |

| Lithium aluminum hydride (LiAlH₄) | Ether | Alcohol | SN2 |

Rearrangement Reactions

Acid-Catalyzed Rearrangements (e.g., Meinwald Rearrangement, Umpolung SN2' Rearrangement)

Acid-catalyzed rearrangements of this compound and related α,β-epoxy ketones are significant transformations that can lead to a variety of products. The course of these rearrangements is highly dependent on the reaction conditions and the structure of the substrate.

Under acidic conditions, the epoxide oxygen is first protonated, creating a good leaving group and activating the epoxide ring towards nucleophilic attack. libretexts.org The subsequent ring-opening can proceed through a mechanism that has characteristics of both SN1 and SN2 reactions. libretexts.org Positive charge begins to build on the more substituted carbon as the carbon-oxygen bond breaks, but the nucleophile attacks before a full carbocation intermediate is formed. libretexts.org

One of the notable acid-catalyzed rearrangements of α,β-epoxy ketones is the Meinwald rearrangement . This reaction typically involves the treatment of an α,β-epoxy ketone with a Lewis acid or a protic acid, leading to the formation of a β-keto aldehyde or a β-keto ketone. The rearrangement proceeds through a carbocation intermediate, and the migratory aptitude of the substituents plays a crucial role in determining the product.

Another important rearrangement is the Umpolung SN2' rearrangement . This type of rearrangement involves a formal "reversal of polarity" of the reacting centers. In the context of α,β-epoxy ketones, this can lead to the formation of rearranged products that are not accessible through conventional pathways.

The specific products of acid-catalyzed rearrangements of this compound can vary. For example, treatment with certain acids can lead to the formation of 1,2-diketones or other rearranged carbonyl compounds. The choice of acid and solvent can significantly influence the product distribution.

Base-Catalyzed Rearrangements (e.g., Furan (B31954) Formation)

Base-catalyzed rearrangements of this compound can lead to the formation of heterocyclic compounds, most notably furan derivatives. This transformation is a synthetically useful method for constructing the furan ring system. smolecule.com

The mechanism of furan formation from α,β-epoxy ketones under basic conditions is believed to proceed through a series of steps. Initially, the base abstracts a proton from the α-carbon to the carbonyl group, generating an enolate. This is followed by an intramolecular cyclization, where the enolate attacks the epoxide ring, leading to a five-membered ring intermediate. Subsequent elimination of a leaving group, typically a hydroxide ion, results in the formation of the aromatic furan ring.

The synthesis of furans from 1,4-dicarbonyl compounds, a reaction known as the Paal-Knorr furan synthesis, provides a related context for furan formation. organic-chemistry.org While the Paal-Knorr synthesis is acid-catalyzed, the underlying principle of cyclization and dehydration of a 1,4-dicarbonyl system is relevant. organic-chemistry.org In the case of chalcone epoxides, the base-catalyzed rearrangement effectively converts the epoxy ketone into a masked 1,4-dicarbonyl equivalent that can then cyclize to the furan.

Catalytic Rearrangements (e.g., Gold(I)- and Yb(OTf)₃-Cocatalyzed, Tetracyanoethylene-Catalyzed)

In addition to traditional acid and base catalysis, various metal and organic catalysts can promote the rearrangement of this compound. These catalytic systems offer alternative pathways and can provide access to different products with high selectivity.

Gold(I)-catalyzed rearrangements of related propargylic esters have been studied, where the gold catalyst can facilitate either 1,2- or 1,3-acyloxy migration. rsc.org While not directly on the chalcone epoxide, this demonstrates the ability of gold catalysts to promote complex rearrangements.

Ytterbium triflate (Yb(OTf)₃) is a Lewis acid that can be used to catalyze various organic transformations. Its application in the rearrangement of epoxides, including chalcone epoxides, can lead to the formation of rearranged carbonyl compounds or other products depending on the reaction conditions.

Tetracyanoethylene (TCNE) is an electron-deficient olefin that can act as a catalyst in certain reactions. While specific studies on its use with this compound are not detailed in the provided results, its electron-accepting properties could potentially mediate electron-transfer processes leading to rearrangement.

Wharton Rearrangement (Wharton Olefin Synthesis/Transposition)

The Wharton rearrangement, also known as the Wharton olefin synthesis, is a chemical reaction that converts α,β-epoxy ketones into allylic alcohols using hydrazine. wikipedia.orgquimicaorganica.orgvaia.com This reaction provides a method for the 1,3-transposition of a carbonyl group.

The mechanism of the Wharton rearrangement begins with the reaction of the ketone with hydrazine to form a hydrazone. wikipedia.orgquimicaorganica.org This is followed by a rearrangement that leads to an intermediate which then decomposes, releasing nitrogen gas, to form the allylic alcohol. wikipedia.org The decomposition can proceed through either an ionic or a radical pathway, depending on the reaction conditions such as temperature and solvent. wikipedia.org A proposed mechanism involves the formation of a vinyldiazene intermediate which then loses nitrogen. stackexchange.com The resulting species can be a vinyl anion or a radical, which is then protonated to give the final allylic alcohol product. quimicaorganica.orgstackexchange.com

The reaction is typically carried out in the presence of a catalytic amount of acetic acid or can also be performed under basic conditions. quimicaorganica.orgyale.edu A common side reaction is the further reduction of the allylic alcohol to an aliphatic alcohol, which is thought to be due to the in-situ formation of diimide from the oxidation of hydrazine. wikipedia.org

Table 2: Key Features of the Wharton Rearrangement

| Feature | Description |

| Starting Material | α,β-Epoxy ketone |

| Reagent | Hydrazine (often with acetic acid) |

| Product | Allylic alcohol |

| Key Intermediate | Hydrazone, Vinyldiazene |

| Byproduct | Nitrogen gas |

Electron-Transfer Mediated Rearrangements

Electron-transfer processes, often initiated photochemically, can induce rearrangements in this compound. These reactions proceed through radical intermediates and can lead to products that are distinct from those obtained through thermal or acid/base-catalyzed pathways.

Photochemical rearrangements of α,β-epoxy ketones can be complex. baranlab.org Upon absorption of light, the molecule is promoted to an excited state. This can be a singlet (S₁) or, through intersystem crossing, a more stable triplet (T₁) state. baranlab.org The excited state can then undergo various transformations, including bond cleavage and rearrangement. For aryl epoxides, irradiation can lead to the cleavage of the C-O bonds of the epoxide ring. baranlab.org

The specific products of the photochemical rearrangement of this compound can include β-diketones and other rearranged isomers. The reaction pathway and product distribution can be influenced by the solvent and the presence of photosensitizers. baranlab.org For example, in some cases, a 1,2-shift of a phenyl group can occur, leading to a rearranged diketone. baranlab.org

Reactions of the Carbonyl Moiety

The carbonyl group in this compound is a key site for chemical transformations, including nucleophilic additions and aldol (B89426) condensations.

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon in aldehydes and ketones is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.combyjus.com This makes it susceptible to attack by nucleophiles, a fundamental reaction known as nucleophilic addition. masterorganicchemistry.com In this process, the nucleophile forms a new sigma bond with the carbonyl carbon, leading to a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. byjus.comlibretexts.org The reaction can be initiated by either negatively charged or neutral nucleophiles. libretexts.orglibretexts.org For strong nucleophiles, the reaction is often irreversible, while weaker nucleophiles may result in a reversible reaction. masterorganicchemistry.com

In the context of this compound, the epoxide ring's presence introduces additional complexity. The highly reactive epoxide group can interact with various biomolecules. For instance, it can form covalent bonds with nucleophilic amino acid residues in proteins. The epoxide group is susceptible to attack by nucleophiles like amines and alcohols, which can lead to ring-opening.

The interaction with specific nucleophiles, such as primary amines, results in the formation of imine derivatives. byjus.commsu.edu The reaction with hydrogen cyanide produces cyanohydrins. byjus.com

Aldol Condensation Reactions

Aldol reactions involve the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. masterorganicchemistry.commagritek.com These reactions are fundamental in carbon-carbon bond formation. magritek.com The initial product of an aldol addition can often be dehydrated, particularly with heating, to yield an α,β-unsaturated carbonyl compound in what is known as an aldol condensation. masterorganicchemistry.commagritek.com

The synthesis of (E)-1,3-diphenyl-2-propen-1-one (chalcone) is a classic example of a mixed or crossed aldol condensation, where acetophenone (B1666503) reacts with benzaldehyde. chegg.comdoubtnut.com In this base-catalyzed reaction, the enolate of acetophenone adds to the carbonyl group of benzaldehyde. chegg.com The resulting β-hydroxy ketone readily dehydrates to form the more stable conjugated system of chalcone. chegg.com The epoxidation of chalcone is a common method to synthesize this compound.

Reductive Transformations (e.g., Catalytic Hydrogenation to β-Hydroxy Ketones)

The reduction of α,β-epoxy ketones, such as this compound, can lead to the formation of β-hydroxy ketones. Various reagents and conditions have been explored to achieve this transformation selectively.

One approach involves the use of silyllithium reagents. For example, 2,3-epoxy-1-phenyl-1-propanone can be reduced to 3-hydroxy-1-phenyl-1-propanone using reagents like dimethylphenylsilyllithium or methyldiphenylsilyllithium. researchgate.net The reaction is believed to proceed through an epoxide ring-opening facilitated by a Brook rearrangement. researchgate.net

Photochemical methods have also been investigated. The irradiation of trans-1-(4-cyanophenyl)-3-phenyl-2,3-epoxy-1-propanone in the presence of electron donors like amines can produce the corresponding β-hydroxy ketone alongside a β-diketone. nih.gov The product ratio is dependent on the specific amine and solvent used, with the timing of proton transfer being a crucial factor for the formation of the β-hydroxy ketone. nih.gov

Samarium diiodide (SmI₂) has been shown to be an effective reagent for converting aromatic epoxy ketones to hydroxy ketones. nih.gov The addition of a proton source like water or methanol (B129727) can significantly influence the product distribution, leading to good yields of the desired β-hydroxy ketones. nih.gov Furthermore, the reduction of β-hydroxy ketones with sodium borohydride (B1222165) in the presence of bovine or human albumin can proceed with high stereoselectivity to yield anti-1,3-diols. rsc.org

Table 1: Reductive Transformations of α,β-Epoxy Ketones

| Starting Material | Reagent(s) | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2,3-Epoxy-1-phenyl-1-propanone | Dimethylphenylsilyllithium, Methyldiphenylsilyllithium, or Triphenylsilyllithium | 3-Hydroxy-1-phenyl-1-propanone | Methyldiphenylsilyllithium was found to be the most effective reagent. | researchgate.net |

| trans-1-(4-Cyanophenyl)-3-phenyl-2,3-epoxy-1-propanone | Various amines (photochemical) | 1-(4-Cyanophenyl)-3-hydroxy-3-phenyl-1-propanone and 1-(4-Cyanophenyl)-3-phenyl-1,3-propanedione | The product ratio depends on the amine and solvent; proton transfer timing is key. | nih.gov |

| Aromatic epoxy ketones | Samarium diiodide (SmI₂), Methanol/Water | β-Hydroxy ketones | The choice of proton source significantly affects product distribution. | nih.gov |

| β-Hydroxy ketones | Sodium borohydride (NaBH₄), Albumin | anti-1,3-diols | The reaction is highly stereoselective in the presence of albumin. | rsc.org |

Gas-Phase Reactivity (e.g., Meerwein Reaction)

The gas-phase reactivity of this compound has been studied, particularly its participation in the Meerwein reaction under mass spectrometry conditions. sigmaaldrich.com This compound has been shown to efficiently undergo this reaction under both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). sigmaaldrich.com

The Meerwein-Ponndorf-Verley (MPV) reduction is a classic organic reaction that reduces aldehydes and ketones to their corresponding alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol. thermofisher.comvaia.com The reaction is highly chemoselective for aldehydes and ketones. thermofisher.com A related process, the Meerwein-Ponndorf-Verley reaction of α-ketoepoxides, can lead to the formation of epoxy-1,3-diol monoesters in a stereocontrolled manner. rsc.orgresearchgate.net This involves the lithium enolate of the ketoepoxide adding to an aldehyde, followed by a concomitant hydride transfer. rsc.orgresearchgate.net

Theoretical and Mechanistic Studies of this compound Transformations

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry provides valuable insights into the reaction mechanisms of this compound and related compounds. For example, docking studies have been employed to understand the interaction of related diketones and β-hydroxyketones with proteins like bovine serum albumin (BSA). rsc.org These studies, combined with homology modeling, suggest that aromatic ketones are recognized by the protein's binding site and that 1,3-diketones likely bind in their enol form. rsc.org This modeling helps to elucidate the mechanism of stereoselective reductions, where the protein controls both the chemoselectivity and stereoselectivity of the reaction. rsc.org

Theoretical studies on related reactions, such as the Darzens reaction used for the synthesis of α,β-epoxy esters, have helped to understand the stereochemical outcomes. The mechanism involves the formation of a carbanion, nucleophilic attack on a carbonyl, and subsequent intramolecular displacement of a halide. Factors like the base, temperature, and electronic properties of substituents influence the stereochemistry of the resulting epoxide.

Isotope Labeling Experiments for Mechanism Elucidation (e.g., Deuterium (B1214612) and Carbon-13 Labeling)

This section would have ideally presented and analyzed data from hypothetical or published studies, potentially including interactive data tables to illustrate the findings. However, the foundational information required to generate this content—namely, published research on deuterium and Carbon-13 labeling experiments specifically for this compound—is not available through the conducted searches.

While general principles of isotope labeling and the kinetic isotope effect are well-established in organic chemistry for determining reaction mechanisms, their specific application to this compound has not been documented in accessible sources. The conducted searches yielded only general information about the compound's synthesis, basic properties, and some of its biological activities, falling short of the specific, in-depth mechanistic data required for the requested article.

Therefore, without the necessary foundational research and data, it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict outline and content requirements.

Derivatization and Advanced Synthetic Applications of 1,3 Diphenyl 2,3 Epoxy 1 Propanone

Role as a Versatile Building Block in Organic Synthesis

1,3-Diphenyl-2,3-epoxy-1-propanone (B1217052) serves as a crucial intermediate for creating complex organic molecules. smolecule.com The strained three-membered epoxy ring is susceptible to ring-opening reactions when exposed to various nucleophiles, acids, or bases. This reactivity allows for the strategic introduction of diverse functional groups, making it a valuable precursor in multistep syntheses. The presence of the ketone and the two phenyl groups further adds to its chemical versatility, providing sites for additional modifications. smolecule.com

The compound's utility stems from its ability to act as a linchpin in constructing varied molecular architectures. smolecule.com For example, the epoxide can be opened to yield 1,2-diols, amino alcohols, and other bifunctional compounds that are themselves important starting materials for more complex targets.

Synthesis of Complex Organic Molecules

The strategic ring-opening of the epoxide in this compound is a key step in building more elaborate molecular frameworks. smolecule.com For instance, it can be used to synthesize specific stereoisomers of substituted propanes, which can then be incorporated into larger molecules. Its role as an intermediate is critical in synthetic pathways that aim to construct molecules with multiple stereocenters and functional groups.

Synthesis of Diverse Heterocyclic Systems

A significant application of this compound is in the synthesis of a wide array of heterocyclic compounds. smolecule.com These structures are prevalent in many biologically active molecules, including natural products and pharmaceuticals. acgpubs.org The reaction of this epoxy ketone with different reagents can lead to the formation of various ring systems.

Examples of Synthesized Heterocycles:

Pyrans and Furans: These oxygen-containing heterocycles can be synthesized through reactions that involve the ring-opening of the epoxide followed by intramolecular cyclization. smolecule.com

Pyrazolines: Reaction with hydrazine (B178648) derivatives can yield pyrazoline structures, which are five-membered rings containing two adjacent nitrogen atoms.

Oxazolidines: The reaction with amines can lead to the formation of oxazolidine (B1195125) rings.

Pyrimidines: Condensation reactions with amidines or related compounds can be used to construct pyrimidine (B1678525) rings. mdpi.com

Isoxazoles: Reaction with hydroxylamine (B1172632) can lead to the formation of isoxazole (B147169) rings.

Quinolinones: While less direct, intermediates derived from the epoxy ketone can be used in multi-step syntheses to build quinolinone scaffolds.

The table below summarizes the types of heterocyclic systems that can be generated from this compound and the general class of reagents required.

| Heterocyclic System | General Reagent Class |

| Pyrans, Furans | Acid/Base catalyzed intramolecular cyclization |

| Pyrazolines | Hydrazine derivatives |

| Oxazolidines | Amines |

| Pyrimidines | Amidines, Guanidine |

| Isoxazoles | Hydroxylamine |

| Quinolinones | Multi-step sequences involving cyclization |

Incorporation into Functional Polymers

In the field of polymer chemistry, this compound is explored for its potential in creating functional polymers. smolecule.com Its structure can be incorporated into polymer backbones, imparting specific properties to the resulting material. smolecule.com A notable application is in the synthesis of photoresponsive polymers. smolecule.com In these materials, the epoxy ketone moiety can undergo photochemical reactions when exposed to light, leading to changes in the polymer's structure and properties, which is promising for applications like advanced materials and controlled-release systems. smolecule.com

Applications in Supramolecular Chemistry

The self-assembly properties of this compound are a subject of investigation in supramolecular chemistry. smolecule.com The molecule's ability to form specific interactions with other molecules allows it to participate in the formation of well-defined supramolecular structures. smolecule.com These organized assemblies possess unique architectures and functionalities that have potential uses in catalysis, molecular sensing, and drug delivery systems. smolecule.com

Precursor for Natural Products and Pharmaceutical Intermediates

Epoxy carbonyl compounds like this compound are highly important synthetic intermediates. acgpubs.org They serve as versatile precursors in the synthesis of numerous natural products and drug molecules. acgpubs.org The chalcone (B49325) framework, from which this epoxide is derived, is a common motif in a wide range of biologically active compounds, including those with anticancer and anti-inflammatory properties. nih.gov The epoxide provides a chemical handle to elaborate the basic chalcone structure into more complex pharmaceutical intermediates. acgpubs.org

Advanced Spectroscopic Characterization Techniques for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR for Stereochemical Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and stereochemical elucidation of 1,3-Diphenyl-2,3-epoxy-1-propanone (B1217052). Both ¹H-NMR and ¹³C-NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H-NMR spectrum of trans-1,3-diphenyl-2,3-epoxy-1-propanone, the protons on the epoxide ring (CH-α and CH-β) are particularly diagnostic. researchgate.net They typically appear as doublets due to coupling with each other. For instance, reported chemical shifts show the α-proton (adjacent to the carbonyl group) and the β-proton appearing at approximately 4.30 ppm and 4.08 ppm, respectively, with a small coupling constant (J = 1.6 Hz). acgpubs.org This small coupling constant is characteristic of a trans configuration of the epoxide protons. researchgate.net The aromatic protons of the two phenyl rings resonate in the downfield region, typically between 7.39 and 8.01 ppm, often as a complex multiplet. acgpubs.org

The ¹³C-NMR spectrum provides complementary information. The carbonyl carbon is readily identified by its characteristic downfield shift. For example, in a substituted analog, 2,3-epoxy-1-phenyl-3-(3-nitrophenyl)-1-propanone, the carbonyl carbon appears at δ 192.5 ppm. acgpubs.org The carbons of the epoxide ring in this analog are observed at δ 61.1 and 58.3 ppm. acgpubs.org The numerous signals in the aromatic region correspond to the carbon atoms of the two phenyl rings. The complete assignment of ¹H and ¹³C NMR data is crucial for the unambiguous identification of chalcone (B49325) derivatives. nih.gov

Interactive Table 1: ¹H-NMR and ¹³C-NMR Data for this compound and Analogs

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |

| ¹H | Epoxide CH-α | ~4.30 | Doublet, J = 1.6 | acgpubs.org |

| ¹H | Epoxide CH-β | ~4.08 | Doublet, J = 1.6 | acgpubs.org |

| ¹H | Aromatic CH | 7.39 - 8.01 | Multiplet | acgpubs.org |

| ¹³C | Carbonyl C=O | ~192.5 (for nitro analog) | - | acgpubs.org |

| ¹³C | Epoxide C-O | 61.3, 58.3 (for 4-nitro analog) | - | acgpubs.org |

| ¹³C | Aromatic C | 124.3 - 149.2 (for nitro analog) | - | acgpubs.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The IR spectrum of this molecule is characterized by distinct absorption bands corresponding to the carbonyl group (C=O) and the epoxide ring.

A strong absorption band is typically observed for the carbonyl stretching vibration. For trans-1,3-diphenyl-2,3-epoxy-1-propanone, this peak appears around 1685 cm⁻¹. researchgate.net This is a lower frequency compared to simple ketones, which can be attributed to the conjugation with the adjacent phenyl ring. The presence of the epoxide ring is confirmed by characteristic asymmetric and symmetric stretching vibrations. These are reported to appear at approximately 1234 cm⁻¹ (asymmetry) and 891 cm⁻¹ (symmetry). researchgate.net The aromatic C-H stretching vibrations are typically observed in the range of 3120-3040 cm⁻¹, while the aromatic C=C stretching vibrations appear around 1600 cm⁻¹. fabad.org.trresearchgate.net

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |

| Carbonyl (C=O) Stretch | ~1685 | Strong | researchgate.net |

| Asymmetric Epoxide Stretch | ~1234 | - | researchgate.net |

| Symmetric Epoxide Stretch | ~891 | - | researchgate.net |

| Aromatic C-H Stretch | 3120 - 3040 | Weak to Medium | fabad.org.trresearchgate.net |

| Aromatic C=C Stretch | ~1600 | Medium | researchgate.net |

Mass Spectrometry in Reaction Analysis (e.g., ESI, APCI related to gas-phase reactivity)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and studying the fragmentation patterns of this compound, providing insights into its gas-phase reactivity. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly useful for analyzing chalcones and their derivatives. nih.gov

In the mass spectrum of this compound, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ is expected, confirming the molecular weight of 224.25 g/mol . nist.gov Fragmentation patterns can provide structural information. For instance, studies on substituted chalcones have shown that the fragmentation can be influenced by the position of substituents on the aromatic rings. walshmedicalmedia.comresearchgate.net Common fragmentation pathways for chalcones include the loss of a phenyl radical or a substituted styryl radical. researchgate.net

ESI-MS has been successfully employed to study the interaction of chalcone derivatives with other molecules, such as their binding to functionalized magnetic nanoparticles. nih.gov In such studies, the formation of complexes can be monitored by observing the corresponding mass-to-charge ratios. nih.gov APCI has also been used to study the fragmentation of protonated chalcones, revealing characteristic losses such as carbon monoxide (CO). fabad.org.tr The specific fragmentation of the epoxide ring in this compound under different ionization conditions can provide further details about its structure and stability.

Conclusion and Future Perspectives in the Research of 1,3 Diphenyl 2,3 Epoxy 1 Propanone

Current Research Landscape and Emerging Trends

Research into 1,3-Diphenyl-2,3-epoxy-1-propanone (B1217052) is active, with a primary focus on its applications in organic synthesis and medicinal chemistry. smolecule.com The compound serves as a valuable intermediate for synthesizing more complex molecules, particularly heterocyclic compounds like pyrans and furans, which are scaffolds in many natural products and pharmaceuticals. smolecule.com

A significant trend in the current research is the investigation of its biological activities. Studies have revealed its potential as an anti-inflammatory agent through the inhibition of the COX-2 enzyme. Furthermore, its cytotoxic effects against cancer cells, specifically human leukemia HL-60 cells, are being explored, suggesting a potential role in oncology. nih.gov Research indicates that it can induce apoptosis (programmed cell death) in these cancer cells by increasing reactive oxygen species (ROS). nih.gov

Emerging trends also point towards its use in materials science. The epoxy group allows for its incorporation into polymer chains, opening possibilities for the development of functional polymers. smolecule.com For instance, its use in creating photoresponsive polymers, which react to light, is a promising area of investigation with potential applications in advanced materials and controlled drug delivery. smolecule.com

Potential for Novel Synthetic Routes and Transformations

The synthesis of this compound has evolved significantly since the foundational Darzens reaction, which first provided a method for preparing α,β-epoxy ketones. Modern research focuses on developing more efficient, environmentally friendly, and stereoselective synthetic methods.

Key Synthetic Approaches:

| Method | Description | Advantages |

| Darzens Condensation | The classical method involving the reaction of an α-halo ketone with a benzaldehyde (B42025) in the presence of a base. | Well-established and understood. |

| Epoxidation of Chalcones | The oxidation of 1,3-diphenyl-2-propen-1-one (chalcone) using reagents like hydrogen peroxide. | Can be highly efficient. |

| Phase-Transfer Catalysis | Utilizes a phase-transfer catalyst to facilitate the reaction between reactants in different phases (e.g., aqueous and organic). acgpubs.org | Improved reaction rates and yields. |

| Ultrasonic Irradiation | The use of ultrasound to accelerate the epoxidation reaction. acgpubs.org | Shorter reaction times and high efficiency (up to 99% yield reported). |

| Photochemical Methods | Light-induced reactions to produce the epoxide. | Potentially greener and more controlled. |

Future research in this area is likely to focus on the development of catalytic asymmetric methods to control the stereochemistry of the epoxide, which is crucial for its biological activity. The use of novel catalysts, such as those derived from cinchona alkaloids or supported on polymers, is a promising avenue. acgpubs.org Furthermore, exploring greener reaction conditions, such as the use of water as a solvent and biodegradable catalysts, aligns with the growing emphasis on sustainable chemistry.

The reactivity of the epoxide ring offers a platform for a wide range of chemical transformations. Ring-opening reactions, initiated by nucleophiles or acids, can lead to a variety of functionalized products. Future investigations will likely uncover new and selective transformations of the epoxide, expanding its utility as a synthetic building block.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound creates a fertile ground for interdisciplinary research, bridging organic chemistry with biology, medicine, and materials science.

Potential Interdisciplinary Research Areas:

Medicinal Chemistry and Pharmacology: Further investigation into the mechanisms of its anticancer and anti-inflammatory properties is warranted. nih.gov This includes identifying specific cellular targets and pathways. Structure-activity relationship (SAR) studies, where derivatives of the compound are synthesized and tested, could lead to the development of more potent and selective drug candidates. nih.gov

Materials Science and Polymer Chemistry: The ability of this compound to act as a monomer or cross-linking agent in polymerization presents opportunities for creating novel materials. smolecule.comcymitquimica.com Research could focus on developing polymers with tailored properties, such as thermal stability, photoresponsiveness, or biocompatibility, for applications in coatings, adhesives, and biomedical devices. smolecule.comcymitquimica.com

Supramolecular Chemistry: The potential for this molecule to participate in self-assembly to form well-defined supramolecular structures is an intriguing area for exploration. smolecule.com These organized assemblies could have applications in catalysis, chemical sensing, and the development of "smart" materials. smolecule.com

Catalysis: Developing new catalytic systems for the synthesis and transformation of this compound is a key area for collaborative research between organic and inorganic chemists. acgpubs.org This includes the design of highly selective and reusable catalysts.

Q & A

Q. What are the optimal synthetic methodologies for 1,3-Diphenyl-2,3-epoxy-1-propanone?

Methodological Answer: The compound is typically synthesized via epoxidation of chalcone precursors. Key methods include:

- Ultrasound-assisted epoxidation : Combining phase transfer catalysts (e.g., tetrabutylammonium bromide) with ultrasound irradiation significantly reduces reaction time (from hours to minutes) and improves yields (~85%) by enhancing mass transfer and reaction kinetics .

- Conventional epoxidation : Using oxidizing agents like hydrogen peroxide in basic conditions (e.g., NaOH/EtOH), though this method may require longer reaction times (~6–8 hours) and controlled pH to avoid side reactions .

Q. How is this compound characterized structurally?

Methodological Answer: Structural elucidation involves:

- NMR spectroscopy : H and C NMR confirm the epoxy group (δ 3.5–4.5 ppm for epoxide protons) and ketone functionality (δ ~200 ppm for carbonyl carbon) .

- X-ray crystallography : Resolves stereochemistry and bond angles, critical for confirming the trans-configuration of the epoxide group .

- Mass spectrometry : Molecular ion peaks at m/z 224.26 (CHO) validate purity and molecular weight .

Q. What analytical techniques are recommended for quantifying this compound in mixtures?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm and a mobile phase of acetonitrile/water (70:30 v/v) for baseline separation from chalcone precursors .

- GC-MS : Employ a DB-5 column (30 m × 0.25 mm) with a temperature gradient (50°C to 280°C at 10°C/min) for volatile derivatives .

Advanced Research Questions

Q. How do electron-donating/withdrawing substituents on phenyl rings influence reactivity and regioselectivity?

Methodological Answer: Substituents alter electronic density, affecting epoxidation efficiency:

- Electron-withdrawing groups (e.g., Cl) : Reduce chalcone reactivity due to decreased electron density at the α,β-unsaturated carbonyl, requiring stronger oxidizing conditions (e.g., excess HO) .

- Electron-donating groups (e.g., OCH) : Enhance chalcone reactivity, enabling milder conditions but increasing risk of over-oxidation. Computational studies (DFT) can predict regioselectivity by mapping frontier molecular orbitals .

Q. How can contradictions in stereochemical outcomes of epoxidation be resolved?

Methodological Answer: Conflicting stereochemical data may arise from competing reaction pathways:

- Kinetic vs. thermodynamic control : Use low-temperature experiments (-20°C) to favor kinetic products (cis-epoxide) or elevated temperatures (50°C) for thermodynamic products (trans-epoxide) .

- Chiral catalysts : Employ Sharpless epoxidation conditions with Ti(OiPr) and tartrate ligands to enforce enantioselectivity .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

Methodological Answer: Common byproducts include diols (from epoxide ring-opening) or α-hydroxy ketones (via Meinwald rearrangement). Mitigation strategies:

- Control of pH : Maintain basic conditions (pH > 10) to prevent acid-catalyzed ring-opening .

- Additive screening : Introduce radical scavengers (e.g., BHT) to suppress oxidative side reactions .

Q. How can computational tools optimize reaction conditions for scaled synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.